molecular formula C9H12BrNO B7961418 [(2-Bromo-6-methoxyphenyl)methyl](methyl)amine

[(2-Bromo-6-methoxyphenyl)methyl](methyl)amine

Cat. No.: B7961418
M. Wt: 230.10 g/mol
InChI Key: JUTKDSGWNKVBKL-UHFFFAOYSA-N
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Description

(2-Bromo-6-methoxyphenyl)methylamine is a brominated aromatic amine with a methoxy substituent at the 6-position and a methylamine group attached to the benzyl carbon. Key features include:

  • Molecular formula: C₉H₁₂BrNO (estimated based on analogs).
  • Substituent positions: Bromo (2-position), methoxy (6-position), and methylamine (benzyl carbon).
  • Theoretical properties: Predicted lipophilicity (XLogP ≈ 2) and molecular weight (~230.10 g/mol) .

Properties

IUPAC Name

1-(2-bromo-6-methoxyphenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-11-6-7-8(10)4-3-5-9(7)12-2/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTKDSGWNKVBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC=C1Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-methoxyphenyl)methylamine typically involves the bromination of 2-methoxybenzylamine followed by methylation. One common method includes:

    Bromination: 2-Methoxybenzylamine is reacted with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 2-position of the benzene ring.

    Methylation: The resulting 2-bromo-6-methoxybenzylamine is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield (2-Bromo-6-methoxyphenyl)methylamine.

Industrial Production Methods

Industrial production methods for (2-Bromo-6-methoxyphenyl)methylamine are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-methoxyphenyl)methylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines, ethers, or thioethers.

    Oxidation: Products include hydroxylated or carbonylated derivatives.

    Reduction: Products include dehalogenated or demethylated compounds.

Scientific Research Applications

(2-Bromo-6-methoxyphenyl)methylamine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromo-6-methoxyphenyl)methylamine depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes in the CNS, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

The compound’s closest analogs are positional isomers differing in methoxy and bromo substituent locations. Key examples include:

Table 1: Structural and Calculated Properties of Brominated Methoxy Amines
Compound Name CAS Number Molecular Formula Molecular Weight XLogP Substituent Positions (Bromo/Methoxy)
(2-Bromo-6-methoxyphenyl)methylamine Not provided C₉H₁₂BrNO ~230.10 ~2 2-Bromo, 6-methoxy
(2-Bromo-5-methoxyphenyl)methyl(methyl)amine 767289-08-7 C₉H₁₂BrNO 229.01 2 2-Bromo, 5-methoxy
(2-Bromo-4-methoxy-phenyl)-methyl-amine 264909-78-6 C₈H₁₀BrNO 216.08 N/A 2-Bromo, 4-methoxy

Key Observations :

  • Molecular Weight : Variations arise from differences in substituent positions and methyl group presence.
  • Lipophilicity : XLogP values (~2) suggest moderate lipophilicity, favorable for membrane permeability in drug design .
  • 5-Methoxy: Para to bromo, altering electronic effects (methoxy as an electron-donating group may activate certain positions). 4-Methoxy: Meta to bromo, creating distinct electronic environments for nucleophilic/electrophilic attacks.

Reactivity and Electronic Effects

  • Bromo Substituent : Deactivating (electron-withdrawing) and directs electrophilic substitution to meta positions.
  • Methoxy Substituent : Activating (electron-donating) and directs substitution to ortho/para positions.
  • Combined Effects :
    • In the target compound (6-methoxy, 2-bromo), the methoxy group is ortho to bromo, creating a sterically crowded environment. This may reduce reactivity at the benzene ring compared to the 5-methoxy isomer .
    • The 5-methoxy isomer (para to bromo) may exhibit enhanced reactivity at the 4-position due to methoxy’s activating influence.

Comparison with Non-Isomeric Brominated Amines

Table 2: Broader Class Comparison
Compound Name Key Features Potential Applications
(2-Bromo-6-methoxyphenyl)methylamine Bromo-methoxy-primary amine Pharmaceutical intermediate
1-(3-Bromophenyl)ethylamine (CAS 1281963-86-7) Branched tertiary amine with propenyl group Polymer chemistry, ligand synthesis
Methyl diethanol amine (MDEA) Tertiary amine with ethanol groups CO₂ capture (adsorption capacity: 2.63 mmol/g)

Key Differences :

  • Amine Type : The target compound is a primary amine, whereas MDEA is tertiary. Primary amines generally exhibit higher basicity and nucleophilicity.
  • Functionality: MDEA’s ethanol groups enhance CO₂ adsorption via carbamate formation, unlike the target compound’s aromatic structure .

Biological Activity

(2-Bromo-6-methoxyphenyl)methylamine is a compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic properties. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound (2-Bromo-6-methoxyphenyl)methylamine features a bromine atom and a methoxy group attached to a phenyl ring, along with a methylamine moiety. Its molecular formula is C10H12BrN1O1, with an approximate molecular weight of 244.13 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

The biological activity of (2-Bromo-6-methoxyphenyl)methylamine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors in biological systems. The bromine and methoxy groups enhance its binding affinity and selectivity towards these targets.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways.
  • Receptor Modulation : It can modulate the activity of receptors in the central nervous system (CNS), potentially affecting neurotransmitter systems involved in various neurological disorders.

Pharmacological Applications

Research indicates that (2-Bromo-6-methoxyphenyl)methylamine has several potential pharmacological applications:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation against various pathogens.
  • Neurological Disorders : Its structural similarity to known pharmacophores allows for exploration in drug design targeting CNS disorders, including depression and anxiety.
  • Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (2-Bromo-6-methoxyphenyl)methylamine, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(2-bromo-4-methoxyphenyl)methanamineBromine at position 2; methoxy at 4Similar enzyme inhibition
3-bromo-2-methoxyphenyl)methanamineBromine at position 3; methoxy at 2Potentially lower binding affinity
2-Bromo-6-methoxybenzylamineLacks methyl group on amineDifferent reactivity; less potent

The positioning of functional groups significantly influences the chemical reactivity and biological activity of these compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic roles of (2-Bromo-6-methoxyphenyl)methylamine:

  • Antimicrobial Studies : Research indicates that derivatives similar to this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
  • Neuropharmacology : Investigations into its effects on neurotransmitter systems have shown promise in modulating serotonin receptors, which could lead to new treatments for mood disorders.

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